
Cycloinulohexaose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cycloinulohexaose is a cyclic oligosaccharide composed of six (2→1) linked β-D-fructofuranosyl units. This unique structure forms an 18-crown-6 skeleton at its center, which allows it to interact selectively with various metal ions . The compound is known for its ability to form stable complexes with metal ions, making it a subject of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Cycloinulohexaose can be synthesized through the reaction of inulin with specific enzymes that facilitate the formation of the cyclic structure. The process involves the use of long-chain acyl chlorides and long-chain alkyl bromides to produce mono-6-O-acylated and mono-6-O-alkylated cycloinulohexaoses . These reactions are typically carried out under controlled conditions to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound involves the enzymatic conversion of inulin, a naturally occurring polysaccharide found in plants. The process is optimized to maximize yield and purity, making it suitable for large-scale applications.
Analyse Des Réactions Chimiques
Types of Reactions: Cycloinulohexaose undergoes various chemical reactions, including complexation with metal ions, oxidation, and substitution reactions. The compound’s unique structure allows it to form stable complexes with metal ions such as potassium, rubidium, and barium .
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using common oxidizing agents under controlled conditions.
Substitution: The compound reacts with long-chain acyl chlorides and alkyl bromides to form acylated and alkylated derivatives.
Major Products: The major products formed from these reactions include mono-6-O-acylated and mono-6-O-alkylated cycloinulohexaoses, which exhibit unique surface-active properties and complexing abilities .
Applications De Recherche Scientifique
Cycloinulohexaose has a wide range of applications in scientific research, including:
Chemistry: Used as a complexing agent for metal ions, facilitating the study of metal-ion interactions.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various molecules.
Medicine: Explored for its potential therapeutic applications, including its use as a carrier for drug molecules.
Mécanisme D'action
The mechanism of action of cycloinulohexaose involves its ability to form stable complexes with metal ions. The ether oxygen atoms in the compound act as electron donors, interacting electrostatically with the metal ions . This complexation behavior is crucial for its applications in various fields, including chemistry and medicine.
Comparaison Avec Des Composés Similaires
Cycloinulohexaose is often compared with other cyclic oligosaccharides, such as cyclodextrins and cycloinuloheptaose. While cyclodextrins are composed of glucose units, this compound is composed of fructose units, giving it unique properties and complexation abilities . Similar compounds include:
Cyclodextrins: Composed of glucose units, used in various applications including drug delivery and food industry.
Cycloinuloheptaose: Similar to this compound but with seven fructose units, exhibiting different complexation properties.
This compound’s unique structure and properties make it a valuable compound in scientific research and industrial applications.
Propriétés
Numéro CAS |
124277-48-1 |
|---|---|
Formule moléculaire |
C36H60O30 |
Poids moléculaire |
972.8 g/mol |
Nom IUPAC |
(1S,2S,3R,5R,8R,9S,10S,11R,15R,16S,17S,18R,22R,23S,24S,25R,29R,30S,31S,32R,36R,37S,38S,39R)-3,11,18,25,32,39-hexakis(hydroxymethyl)-4,7,12,14,19,21,26,28,33,35,40,42-dodecaoxahexaspiro[4.2.48.2.415.2.422.2.429.2.436.25]dotetracontane-1,2,9,10,16,17,23,24,30,31,37,38-dodecol |
InChI |
InChI=1S/C36H60O30/c37-1-13-19(43)25(49)31(61-13)7-56-33(27(51)21(45)15(3-39)63-33)9-58-35(29(53)23(47)17(5-41)65-35)11-60-36(30(54)24(48)18(6-42)66-36)12-59-34(28(52)22(46)16(4-40)64-34)10-57-32(8-55-31)26(50)20(44)14(2-38)62-32/h13-30,37-54H,1-12H2/t13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25+,26+,27+,28+,29+,30+,31-,32-,33-,34-,35-,36-/m1/s1 |
Clé InChI |
KTJGGFFFWLNJRH-MPBPJTCYSA-N |
SMILES isomérique |
C1[C@@]2([C@H]([C@@H]([C@H](O2)CO)O)O)OC[C@@]3([C@H]([C@@H]([C@H](O3)CO)O)O)OC[C@@]4([C@H]([C@@H]([C@H](O4)CO)O)O)OC[C@@]5([C@H]([C@@H]([C@H](O5)CO)O)O)OC[C@@]6([C@H]([C@@H]([C@H](O6)CO)O)O)OC[C@]7(O1)[C@H]([C@@H]([C@H](O7)CO)O)O |
SMILES canonique |
C1C2(C(C(C(O2)CO)O)O)OCC3(C(C(C(O3)CO)O)O)OCC4(C(C(C(O4)CO)O)O)OCC5(C(C(C(O5)CO)O)O)OCC6(C(C(C(O6)CO)O)O)OCC7(O1)C(C(C(O7)CO)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4-Chloro-phenyl)-[1,3]oxazinan-3-yl-methanone](/img/structure/B14170071.png)
![3-(4-Methylthiadiazol-5-yl)-6-(trifluoromethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14170078.png)
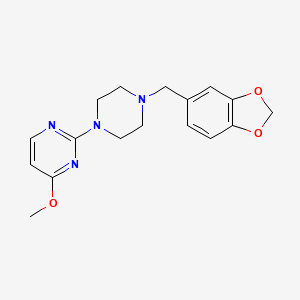

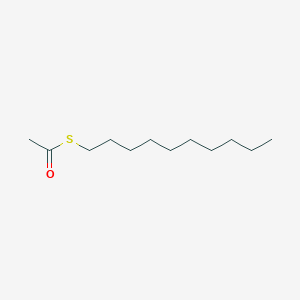
![5,5,6-Trimethylbenzo[c]acridin-6-ol](/img/structure/B14170111.png)

![Phenyl[(phenylcarbamoyl)oxy]acetic acid](/img/structure/B14170120.png)

![N-(4-Chlorophenyl)-4-[4-(4-fluorophenyl)piperazin-1-yl]butanamide](/img/structure/B14170131.png)
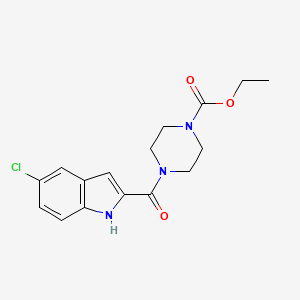
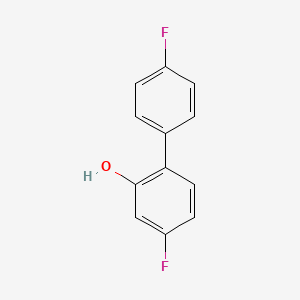
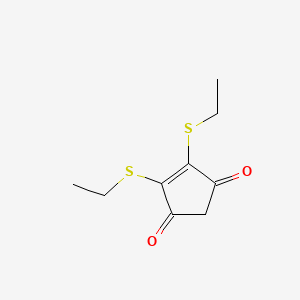
![Benzamide, N-[(1S)-3-[4-(2-aminocyclopropyl)phenoxy]-1-[[(phenylmethyl)amino]carbonyl]propyl]-](/img/structure/B14170158.png)
